Tert-butyl 4-bromo-2,6-difluorobenzoate
Overview
Description
Tert-butyl 4-bromo-2,6-difluorobenzoate: is an organic compound with the molecular formula C11H11BrF2O2 and a molecular weight of 293.11 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are substituted with bromine, fluorine, and fluorine atoms, respectively, and the carboxyl group is esterified with a tert-butyl group . This compound is typically a colorless to pale-yellow solid or liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2,6-difluorobenzoate can be achieved through the esterification of 4-bromo-2,6-difluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromo-2,6-difluorobenzoate can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Formation of 4-methoxy-2,6-difluorobenzoate.
Reduction: Formation of 2,6-difluorobenzoic acid.
Oxidation: Formation of 4-bromo-2,6-difluorobenzoic acid.
Scientific Research Applications
Chemistry: Tert-butyl 4-bromo-2,6-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure allows for selective functionalization, making it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of novel drugs due to its potential biological activity . It serves as a precursor for the synthesis of molecules with anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry: In the chemical industry, this compound is employed in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The ester group facilitates its transport across cell membranes, allowing it to exert its effects within the cellular environment .
Comparison with Similar Compounds
- Tert-butyl 4-bromo-2,6-difluorophenol
- Tert-butyl 4-chloro-2,6-difluorobenzoate
- Tert-butyl 4-bromo-2,6-dichlorobenzoate
Uniqueness: Tert-butyl 4-bromo-2,6-difluorobenzoate is unique due to the combination of bromine and fluorine substituents on the benzene ring, which imparts distinct electronic and steric properties . This uniqueness allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-bromo-2,6-difluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTKGKORENKLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700585 | |
Record name | tert-Butyl 4-bromo-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955887-09-9 | |
Record name | 1,1-Dimethylethyl 4-bromo-2,6-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955887-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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